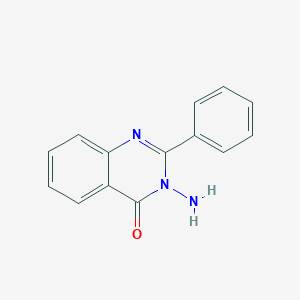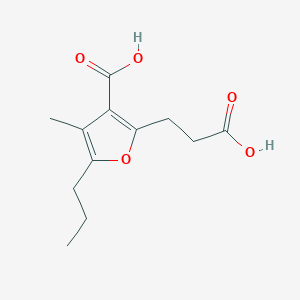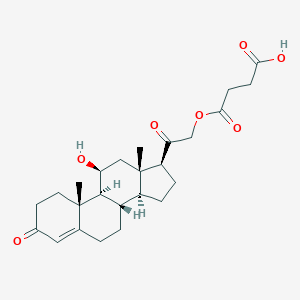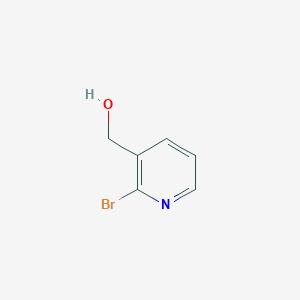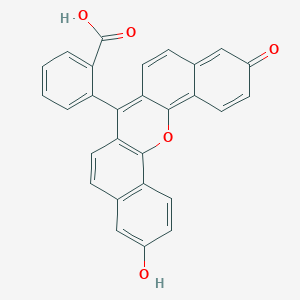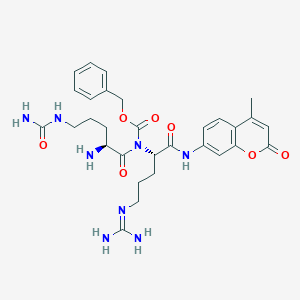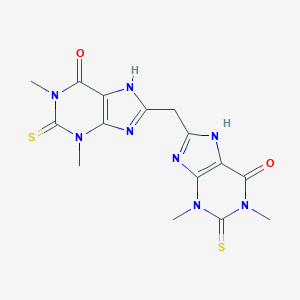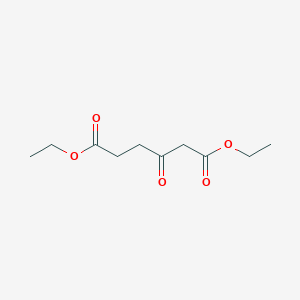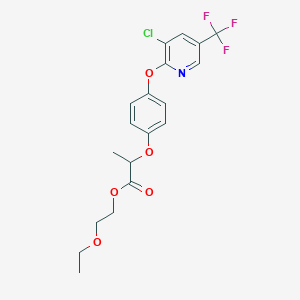![molecular formula C10H11ClF3N3 B155422 1-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪 CAS No. 132834-59-4](/img/structure/B155422.png)
1-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪
描述
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is a chemical compound with the CAS Number: 132834-59-4 . Its molecular weight is 265.67 . The IUPAC name for this compound is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine .
Molecular Structure Analysis
The InChI code for “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is 1S/C10H11ClF3N3/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17/h5-6,15H,1-4H2 . The canonical SMILES structure is C1CN(CCN1)C2=CC(=CN=C2C(F)(F)F)Cl .
Chemical Reactions Analysis
While specific chemical reactions involving “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” are not available, a related compound, “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)”, has been studied. It was found to be a potent and selective small-molecule 4’-phosphopantetheinyl transferase (PPTase) inhibitor that attenuates secondary metabolism and viability of bacterial cells .
Physical And Chemical Properties Analysis
The boiling point of “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is between 63-67 degrees Celsius . It is a solid at room temperature .
科学研究应用
Antibacterial Agent Development
One of the prominent applications of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is in the development of antibacterial agents. A derivative of this compound, ML267, has been shown to be a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), which is essential for bacterial cell viability and virulence . This inhibition can thwart bacterial growth and attenuate secondary metabolism, making it a valuable target for new antibacterial drugs, especially against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Agrochemical Research
The trifluoromethylpyridine moiety, a key structural component of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine, is widely used in agrochemical research. It contributes to the development of active ingredients in pesticides due to its unique physicochemical properties. The presence of the trifluoromethyl group enhances the biological activity of agrochemicals, providing protection for crops against pests .
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical ingredients. Its unique structure is leveraged to create molecules with desired properties, such as increased potency or stability. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to influence the pharmacokinetic and pharmacodynamic profiles of drugs .
Material Science
In material science, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine can be used to modify surface properties of materials. Its chemical structure allows for the introduction of fluorinated moieties, which can impart hydrophobicity, resistance to degradation, and other desirable characteristics to materials .
Chemical Synthesis Optimization
The compound is also utilized in chemical synthesis to optimize reactions. Its reactivity can be harnessed to improve yields, reduce reaction times, and enhance the selectivity of chemical processes. This is particularly valuable in the synthesis of complex molecules where precision and efficiency are crucial .
Analytical Chemistry
In analytical chemistry, derivatives of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine can be used as standards or reagents. Their consistent and predictable behavior makes them suitable for use in various analytical techniques, such as chromatography or mass spectrometry, to identify or quantify other compounds .
安全和危害
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended. If it comes in contact with skin, washing with plenty of soap and water is advised. Avoid breathing dust/fume/gas/mist/vapors/spray .
作用机制
Target of Action
The primary target of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is the bacterial Phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reaction.
Biochemical Pathways
The inhibition of PPTase by 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine affects the secondary metabolism of bacteria By inhibiting PPTase, this compound thwarts bacterial growth .
Result of Action
The result of the action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This leads to a decrease in bacterial growth and virulence .
Action Environment
The action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine can be influenced by environmental factors. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against this compound . Additionally, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
属性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17/h5-6,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIPRMGRQRYRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349866 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
CAS RN |
132834-59-4 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132834-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

